N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Catalog No.
S6849745
CAS No.
1021216-65-8
M.F
C19H16F2N2O4
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}...

CAS Number

1021216-65-8

Product Name

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide

Molecular Formula

C19H16F2N2O4

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-4-2-3-5-17(16)26-11-19(24)22-10-13-9-18(27-23-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3,(H,22,24)

InChI Key

DKOGKGYGNALGLB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound characterized by its complex molecular structure. Its molecular formula is C20H18F2N2O4C_{20}H_{18}F_{2}N_{2}O_{4} with a molecular weight of approximately 404.4 g/mol. This compound features a distinctive oxazole ring and a difluorophenyl group, which contribute to its unique chemical properties and potential biological activities. The compound has garnered interest within the pharmaceutical and chemical research communities for its potential applications in drug development and therapeutic interventions .

  • Antibacterial activity: Some 1,2-oxazole derivatives have shown promising antibacterial properties.
  • Antifungal activity: Certain 1,2-oxazole-containing molecules exhibit antifungal activity.
  • Mild skin or eye irritation: Organic compounds with aromatic rings can sometimes cause irritation upon contact.
  • Low to moderate toxicity: The toxicity profile would depend on the specific structure and needs to be experimentally determined.

The reactivity of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide can be attributed to the presence of functional groups such as the oxazole ring and the acetamide moiety. Potential reactions include:

  • Nucleophilic substitutions: The acetamide group may undergo nucleophilic attack under basic conditions, leading to the formation of various derivatives.
  • Electrophilic aromatic substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, potentially modifying its electronic properties.
  • Hydrolysis: The acetamide bond may be hydrolyzed under acidic or basic conditions, yielding corresponding acids and amines.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization .

Preliminary studies suggest that N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide exhibits notable biological activity. Its structural components indicate potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. Specific biological activities may include:

  • Anticancer properties: Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory effects: The methoxyphenyl group is often associated with anti-inflammatory activity, which could be relevant in therapeutic applications for inflammatory diseases.

Further investigation is necessary to elucidate the exact mechanisms of action and therapeutic potential .

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the oxazole ring: This can be achieved through condensation reactions involving appropriate precursors such as 2,4-difluorobenzaldehyde and an appropriate amine.
  • Methylation: Introduction of the methoxy group can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate.
  • Acetamide formation: Finally, coupling the oxazole derivative with 2-(2-methoxyphenoxy)acetic acid can yield the target compound.

Each step requires careful optimization to ensure high yields and purity .

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide has potential applications in various fields:

  • Pharmaceutical research: Due to its promising biological activity, it could serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Chemical biology: The compound may be utilized in studies exploring enzyme inhibition or receptor binding affinities.

Research into its pharmacokinetics and toxicity profiles will be essential for advancing its application in therapeutic contexts .

Interaction studies are vital for understanding how N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide interacts with biological systems. Techniques such as:

  • Molecular docking studies: These can predict how the compound binds to specific targets at a molecular level.
  • In vitro assays: Testing the compound on various cell lines can provide insights into its efficacy and mechanism of action.

These studies will help clarify the compound's role in biological systems and its suitability for further development .

When comparing N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide with similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaUnique Features
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-(3-methoxyphenoxy)acetamideC19H16F2N2O4C_{19}H_{16}F_{2}N_{2}O_{4}Variation in methoxy position enhances lipophilicity
N-{[5-(3-fluorophenyl)-1,2-thiazol-4-yl]methyl}-3-(4-methoxyphenoxy)acetamideC20H18F1N3O4C_{20}H_{18}F_{1}N_{3}O_{4}Thiazole ring introduces different electronic properties
N-{[5-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl}-3-(4-methoxyphenoxy)acetamideC20H18ClF1N3O4C_{20}H_{18}ClF_{1}N_{3}O_{4}Chlorine substitution may alter bioactivity

These compounds share structural similarities but differ in their substituents and functional groups, influencing their chemical behavior and biological activity .

The uniqueness of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide lies in its specific combination of difluoro substitution and oxazole functionality, which may confer distinct pharmacological properties compared to its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

374.10781332 g/mol

Monoisotopic Mass

374.10781332 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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